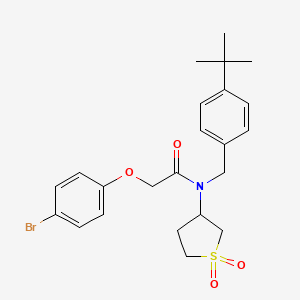
2-(4-bromophenoxy)-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est une molécule organique complexe avec une structure unique. Décomposons-la :
Nom : N-(4-tert-butylbenzyl)-2-(4-bromophénoxy)-N-(1,1-dioxidotétrahydrothiophène-3-yl)acétamide
Nom IUPAC : N-(4-tert-butylbenzyl)-2-(4-bromophénoxy)-N-(1,1-dioxidotétrahydrothiophène-3-yl)acétamide
Formule moléculaire : CHBrNOS
Masse moléculaire : Environ 482,4 g/mol
Méthodes De Préparation
Voies de synthèse : La synthèse de ce composé implique plusieurs étapes
Bromation : Le 4-bromophénol réagit avec un agent bromant (par exemple, le N-bromosuccinimide) pour former le 4-bromophénol.
Éthérification : Le 4-bromophénol réagit avec le chlorure de tert-butylbenzyle pour donner l’éther tert-butylbenzyle.
Formation de thioéther : L’éther tert-butylbenzyle réagit avec le 3-chloro-1,1-dioxyde-2-thiophène pour former le thioéther souhaité.
Amidation : Le thioéther subit une amidation avec l’anhydride acétique pour produire le composé final.
Production industrielle : La production à l’échelle industrielle implique généralement l’optimisation des conditions réactionnelles, des étapes de purification et de la scalabilité. Les méthodes industrielles spécifiques peuvent varier en fonction du fabricant.
Analyse Des Réactions Chimiques
Ce composé peut participer à diverses réactions chimiques :
Oxydation : La partie thioéther peut être oxydée en sulfoxyde ou en sulfone correspondant.
Réduction : La réduction du groupe carbonyle peut donner l’alcool correspondant.
Substitution : L’atome de brome peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants : Des réactifs comme le borohydrure de sodium (pour la réduction) et les bases fortes (pour la substitution) sont couramment utilisés.
4. Applications de recherche scientifique
Ce composé a des applications diverses :
Médecine : Il peut présenter des propriétés pharmacologiques, ce qui le rend pertinent pour la découverte de médicaments.
Biologie chimique : Les chercheurs étudient ses interactions avec les macromolécules biologiques.
Industrie : Il pourrait être utilisé comme élément constitutif d’autres composés.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could be used as a building block for other compounds.
Mécanisme D'action
Le mécanisme exact reste un domaine de recherche actif. Les cibles moléculaires potentielles et les voies nécessitent des recherches supplémentaires.
Propriétés
Formule moléculaire |
C23H28BrNO4S |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H28BrNO4S/c1-23(2,3)18-6-4-17(5-7-18)14-25(20-12-13-30(27,28)16-20)22(26)15-29-21-10-8-19(24)9-11-21/h4-11,20H,12-16H2,1-3H3 |
Clé InChI |
QSFGYJKGLPTZKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


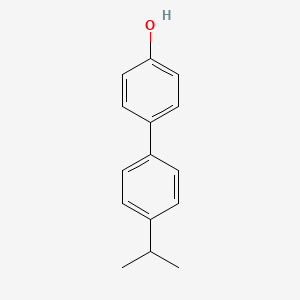
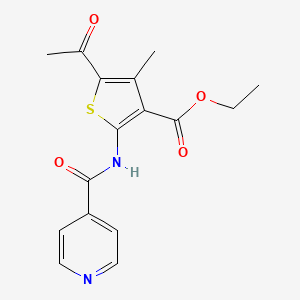
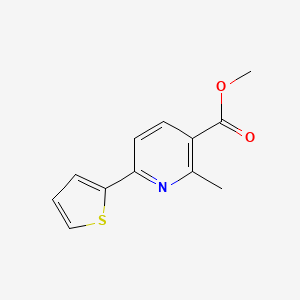
![6-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B12125840.png)
![2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-](/img/structure/B12125843.png)
![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)

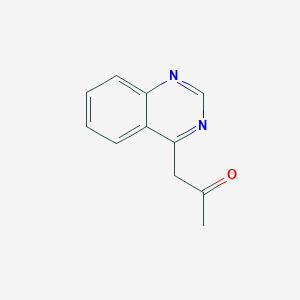
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)
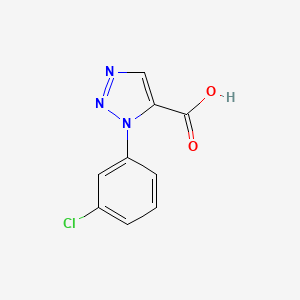
![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
